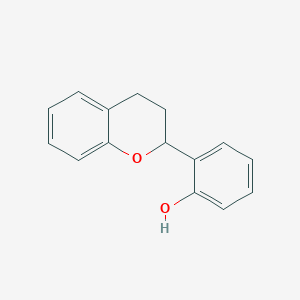![molecular formula C14H12O3 B11882017 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 1143-71-1](/img/structure/B11882017.png)
8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Isopropyl-2H-furo[2,3-h]chromen-2-one is a heterocyclic compound that belongs to the class of furochromones. These compounds are characterized by a fused furan and chromone ring system. The unique structure of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield the desired furochromone structure .
Industrial Production Methods: While specific industrial production methods for 8-Isopropyl-2H-furo[2,3-h]chromen-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the furochromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
8-Isopropyl-2H-furo[2,3-h]chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2H-Furo[2,3-h]chromen-2-one: A closely related compound with similar structural features.
Pyrano[2,3-f]chromen-2-one: Another compound with a fused pyran ring, exhibiting different biological activities.
Angelicin: A naturally occurring furocoumarin with notable biological properties.
Uniqueness: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
1143-71-1 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
8-propan-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3 |
InChI-Schlüssel |
QFKCXFXLVRSQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)










![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
